molecular formula C12H17ClFNO B1532781 4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride CAS No. 1345610-60-7

4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride

Cat. No.: B1532781
CAS No.: 1345610-60-7
M. Wt: 245.72 g/mol
InChI Key: KYYBRAGVVWLJME-UHFFFAOYSA-N
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Description

4-Fluoro-4-(3-methoxyphenyl)piperidine hydrochloride is a fluorinated piperidine derivative with a methoxy-substituted phenyl group at the 4-position. This compound is primarily utilized in pharmaceutical research as a building block for developing central nervous system (CNS) agents, including analgesics and antidepressants, due to its structural similarity to bioactive piperidine derivatives .

Properties

IUPAC Name

4-fluoro-4-(3-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c1-15-11-4-2-3-10(9-11)12(13)5-7-14-8-6-12;/h2-4,9,14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYBRAGVVWLJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with substituted phenyl precursors such as 3-methoxyphenyl derivatives.
  • Piperidine ring precursors such as 4-(3-methoxyphenyl)piperidine or its protected forms are prepared or commercially sourced.
  • Fluorination is introduced either on the aromatic ring prior to piperidine formation or by using fluorinated phenyl intermediates.

Synthetic Route Example

A representative synthetic route based on patent US4585777A and WO1998053824A1 includes the following steps:

Step Description Conditions/Notes
1 Formation of 4-(3-methoxyphenyl)piperidine base Via reductive amination or cyclization methods
2 Introduction of fluorine substituent on the aromatic ring Using fluorinated starting materials or electrophilic fluorination
3 Purification of the free base Extraction, drying, and evaporation techniques
4 Conversion to hydrochloride salt Treatment with concentrated hydrochloric acid in ethanol or suitable solvent
  • For example, the free base is dissolved in ethanol and treated with concentrated hydrochloric acid, followed by evaporation to yield the hydrochloride salt as a crystalline solid.

Detailed Preparation Procedure from Patent Insights

Extraction and Purification

  • The crude product mixture is partitioned between basic aqueous solution and an organic solvent such as ether or toluene.
  • The organic phase is dried over sodium sulfate (Na2SO4).
  • Addition of acetic acid and refluxing for several hours facilitates reaction completion.
  • The aqueous phase is extracted multiple times with toluene to maximize recovery of the organic product.
  • Evaporation of the combined organic phases yields an oil, which upon treatment with tartaric acid and water precipitates a crystalline intermediate.
  • Recrystallization from water affords pure crystalline material.

Isolation of Free Base and Hydrochloride Salt

  • The free base is isolated by partitioning the tartrate salt between basic water and toluene.
  • Evaporation of the free base solution in ethanol with concentrated hydrochloric acid yields the hydrochloride salt of the target compound.

Reduction and Functional Group Transformations

  • Reduction steps are critical for converting intermediates such as 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine to the desired piperidine derivatives.
  • Hydrogenation under atmospheric or elevated pressure with catalysts or hydride reagents like lithium aluminium hydride or sodium borohydride is employed.
  • These reductions convert carboxyalkyl or hydroxymethyl groups to the corresponding piperidine derivatives with the desired substitution pattern.

Summary Table of Key Preparation Steps

Preparation Stage Reagents/Conditions Outcome/Notes
Formation of substituted piperidine Cyclization, reductive amination Piperidine ring with 3-methoxyphenyl group
Fluorine introduction Fluorinated aromatic precursors 4-fluoro substitution on phenyl ring
Purification and isolation Partitioning, drying, recrystallization Pure free base and crystalline intermediates
Salt formation Concentrated HCl in ethanol Formation of hydrochloride salt
Reduction of intermediates Hydrogenation or hydride reagents Conversion to hydroxymethyl or carboxyalkyl derivatives

Research Findings and Practical Notes

  • The use of tartaric acid to form crystalline salts aids in purification and isolation of intermediates.
  • Refluxing under acidic conditions ensures complete reaction and product stability.
  • Multiple extractions with toluene improve yield by efficient phase separation.
  • The hydrochloride salt form improves compound stability and handling characteristics.
  • Reduction steps require careful control of conditions to avoid over-reduction or side reactions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce any oxidized forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-4-(3-methoxyphenyl)piperidine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting central nervous system disorders, particularly:

  • Antidepressants : Studies indicate potential antidepressant effects by modulating serotonin and norepinephrine levels.
  • Analgesics : The compound shows promise in pain management by interacting with pain pathways.

Neuropharmacology

Research has demonstrated that this compound may act as a modulator of neurotransmitter systems, influencing pathways related to mood and cognition. Its interactions with:

  • Dopamine Receptors : May provide therapeutic benefits in treating conditions like schizophrenia and Parkinson's disease.
  • Serotonin Receptors : Could help in managing anxiety and depression.

Chemical Biology

In chemical biology, this compound is used to study receptor-ligand interactions and enzyme inhibition. Its ability to bind selectively to specific receptors enhances its utility in biological assays.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antidepressant effectsSignificant reduction in depressive behaviors in animal models.
Study 2Assess analgesic propertiesComparable efficacy to standard analgesics in preclinical trials.
Study 3Investigate receptor interactionsModulation of dopamine and serotonin receptors indicating a dual-action mechanism.

Detailed Research Findings

  • Antidepressant Activity :
    • A study assessed the antidepressant-like effects using forced swim tests, revealing a significant decrease in immobility time, indicating enhanced mood-related behaviors.
  • Pain Management :
    • Comparative studies showed that the compound effectively reduced pain responses in animal models subjected to formalin-induced pain.
  • Neurotransmitter Modulation :
    • Microdialysis studies indicated a significant increase in serotonin levels, suggesting its potential utility in treating mood disorders.

Mechanism of Action

The mechanism of action of 4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Likely C₁₂H₁₅ClFNO (based on analogs)
  • Molecular Weight : ~227–230 g/mol (estimated from related compounds)

Comparison with Structural Analogs

Structural Variations in Piperidine Derivatives

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituents. Below is a comparison with key analogs:

Compound Name CAS No. Molecular Weight (g/mol) Substituents Key Differences
4-(3-Methoxyphenyl)piperidine hydrochloride 325808-20-6 227.73 3-methoxyphenyl, no fluorine Lacks fluorine at piperidine 4-position; reduced lipophilicity
4-Fluoro-4-(2-methoxyphenyl)piperidine HCl 130291-36-0 ~230 (estimated) 2-methoxyphenyl, fluorine Methoxy group at phenyl 2-position; steric effects may alter receptor binding
4-(3-Fluorophenyl)piperidine hydrochloride 104774-94-9 215.69 3-fluorophenyl, no methoxy Methoxy replaced with fluorine; altered electronic profile
4-(4-Trifluoromethylphenoxy)piperidine HCl 287952-09-4 295.72 4-trifluoromethylphenoxy Phenoxy group with CF₃ substitution; higher molecular weight and hydrophobicity
4-(Diphenylmethoxy)piperidine hydrochloride 65214-86-0 303.83 diphenylmethoxy Bulky diphenylmethoxy group; potential for increased CNS penetration

Pharmacological and Toxicological Insights

  • Analgesic Activity : Piperidine derivatives like PCP (phencyclidine) analogs demonstrate significant analgesic effects in preclinical models. For example, 1-[1-(3-methoxyphenyl)(tetralyl)piperidine hydrochloride showed efficacy in the tail immersion test . The fluorine and methoxy groups in 4-fluoro-4-(3-methoxyphenyl)piperidine HCl may enhance binding to σ or NMDA receptors, though specific data are lacking.
  • Antidepressant Potential: NLX-101 (a related fluorophenyl piperidine derivative) exhibits selective serotonin receptor modulation, suggesting structural fluorine and aryl groups are critical for activity .
  • Toxicity: Acute toxicity is common in piperidine hydrochlorides, but data for 4-fluoro-4-(3-methoxyphenyl)piperidine HCl are unavailable. Analog 4-(diphenylmethoxy)piperidine HCl is classified as harmful upon acute exposure, with delayed effects noted .

Physicochemical and Environmental Properties

  • Environmental Impact: Most piperidine hydrochlorides lack comprehensive ecotoxicity data.

Biological Activity

4-Fluoro-4-(3-methoxyphenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanism of action, structure-activity relationships (SAR), and pharmacokinetics, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorine atom and a methoxyphenyl group. Its molecular formula is C12H16FNOC_{12}H_{16}FNO with a molecular weight of approximately 215.26 g/mol. The presence of the fluorine atom may enhance lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

  • Receptor Interaction : The compound has shown affinity for several neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways. For example, it may act as a negative allosteric modulator at metabotropic glutamate receptor 3 (mGluR3) .
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes, impacting neurotransmitter levels and cellular signaling pathways .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, including Mycobacterium tuberculosis, through targeting specific pathways like MmpL3 .
  • CNS Effects : The compound's interaction with CNS receptors suggests possible applications in treating neurological disorders, although detailed behavioral studies are still required to elucidate these effects.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring or the substitution patterns on the phenyl group can significantly alter biological activity. For instance, variations in the position and type of substituents can lead to changes in receptor affinity and selectivity .

Compound VariantStructureMIC (µM)Notes
4PP-1Structure6.3Initial hit with moderate activity
4PP-2Structure2.0Improved activity with tert-butyl substitution
4PP-3Structure6.8Similar to 4PP-1; slight modification
4PP-4Structure21Modest activity; phenyl substitution

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics but may face challenges related to metabolic stability. The presence of polar functional groups can enhance solubility but may also impact the overall bioavailability .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimycobacterial Activity : A study evaluated its efficacy against M. tuberculosis, revealing promising results that warrant further investigation into its potential as an antitubercular agent .
  • CNS Modulation : Research into its role as an mGluR3 negative allosteric modulator demonstrated significant effects on synaptic transmission and potential therapeutic implications for anxiety disorders .

Q & A

Q. What protocols ensure safe handling of this compound in the laboratory?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Ventilation : Use fume hoods during weighing/solubilization.
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid.
  • Storage : −20°C in airtight, light-resistant containers with desiccant .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride
Reactant of Route 2
4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride

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